9-Dehydroxyeurotinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

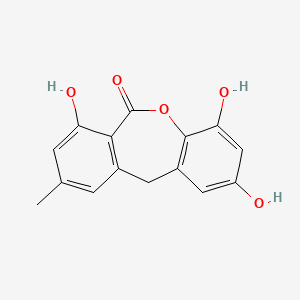

9-Dehydroxyeurotinone is an anthraquinone derivative that can be found in the marine-derived endophytic fungus Eurotium rubrum. This compound has garnered attention due to its cytotoxic properties, particularly against SW1990 cells, with an IC50 value of 25 µg/mL . It is structurally characterized by its dibenzo-fused 3-lactone core, which contributes to its biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Dehydroxyeurotinone can be isolated from the fungal strain Eurotium rubrum. The cultivation of this endophytic fungus, which is isolated from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus, results in the production of this compound along with other compounds . The isolation process involves the extraction of the fungal culture followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research and development are needed to establish efficient industrial production methods.

Análisis De Reacciones Químicas

Types of Reactions: 9-Dehydroxyeurotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its anthraquinone structure, which is reactive towards different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivative.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and other structurally modified compounds.

Aplicaciones Científicas De Investigación

9-Dehydroxyeurotinone has several scientific research applications due to its biological activities:

Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.

Biology: The compound exhibits cytotoxic properties, making it a potential candidate for cancer research.

Medicine: Its cytotoxicity against cancer cells suggests potential therapeutic applications in oncology.

Mecanismo De Acción

The mechanism of action of 9-Dehydroxyeurotinone involves its interaction with cellular components leading to cytotoxic effects. It has been shown to inhibit human organic anion transporters (OAT1 and OAT3), which play a role in the cellular uptake of various compounds . By inhibiting these transporters, this compound can protect cells from toxic substances, such as mercury, by preventing their uptake .

Comparación Con Compuestos Similares

2-O-Methyl-9-dehydroxyeurotinone: A derivative of 9-Dehydroxyeurotinone with similar biological activities.

Eurorubrin: A dimeric compound composed of two molecules of asperflavin via a methylene group.

Questin: A glycoside consisting of questin as aglycone and one sugar unit.

Uniqueness: this compound is unique due to its specific cytotoxic properties and its ability to inhibit organic anion transporters. Its dibenzo-fused 3-lactone core also distinguishes it from other anthraquinone derivatives, contributing to its unique biological activities .

Actividad Biológica

9-Dehydroxyeurotinone, a compound derived from certain fungal species, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. A comprehensive review of the literature reveals significant findings regarding its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an anthraquinone derivative. Its chemical structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action : The compound activates caspases and modulates the expression of pro-apoptotic and anti-apoptotic proteins.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µg/mL.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT-116 | 10 |

| A549 | 15 |

| HepG2 | 18 |

2. Antimicrobial Activity

The compound also exhibits antimicrobial effects against a variety of pathogens:

- Bacterial Activity : Studies have reported that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for common bacterial strains are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

3. Anti-inflammatory Activity

This compound has shown potential in reducing inflammation:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : In animal models, administration of the compound resulted in decreased paw edema in carrageenan-induced inflammation tests.

4. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress:

- Assays Conducted : DPPH and ABTS assays demonstrated that the compound effectively scavenges free radicals.

- Comparative Analysis : Its antioxidant capacity was found to be comparable to well-known antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their division.

- Reactive Oxygen Species (ROS) Modulation : It enhances ROS production in cancer cells, leading to cell death.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression has been documented.

Propiedades

IUPAC Name |

2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEWVOQVOXHEQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.